An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of 2,3-Difluoro-5-(trifluoromethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of 2,3-Difluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Polyfluorinated Phenols
2,3-Difluoro-5-(trifluoromethyl)phenol is a polyfluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl groups onto a phenol scaffold can profoundly alter its physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The additional fluorine atoms on the aromatic ring further modulate the electronic environment, acidity, and potential for intermolecular interactions.
While specific experimental data for 2,3-Difluoro-5-(trifluoromethyl)phenol is not extensively available in public literature, this guide provides a comprehensive technical overview of its predicted chemical properties, potential synthetic routes, and likely reactivity. This information is synthesized from established principles of organofluorine chemistry and data from closely related structural analogs.
Predicted Physicochemical and Spectroscopic Properties
The properties of 2,3-Difluoro-5-(trifluoromethyl)phenol can be inferred from its structural analogues. The presence of two fluorine atoms and a trifluoromethyl group, all strong electron-withdrawing groups, will significantly influence its characteristics.
Data Summary: A Comparative Analysis
For a comparative perspective, the following table summarizes the known properties of structurally related fluorinated phenols:
| Property | 2-Fluoro-5-(trifluoromethyl)phenol | 2,3-Difluoro-4-(trifluoromethyl)phenol | 3,5-Bis(trifluoromethyl)phenol |
| CAS Number | 141483-15-0 | 116640-12-1[4][5] | 349-58-6[1] |
| Molecular Formula | C₇H₄F₄O | C₇H₃F₅O[4][5] | C₈H₄F₆O |
| Molecular Weight | 180.10 g/mol | 198.09 g/mol [4][5] | 230.10 g/mol |
| Appearance | Colorless to orange liquid | Liquid[5] | Liquid[6] |
| Boiling Point | 146 °C | Not available | 175-177 °C |
| Density | 1.436 g/mL at 25 °C | Not available | 1.555 g/mL at 25 °C |
| Refractive Index | n20/D 1.439 | Not available | n20/D 1.428 |
Based on these trends, 2,3-Difluoro-5-(trifluoromethyl)phenol is expected to be a liquid at room temperature with a boiling point likely between 150-180 °C and a density greater than 1.4 g/mL.
Spectroscopic Analysis: Predicted Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the coupling to the adjacent fluorine atoms and the trifluoromethyl group.
-
¹⁹F NMR Spectroscopy: This will be the most informative technique. We anticipate three distinct signals: one for the trifluoromethyl group and two for the aromatic fluorine atoms at the 2- and 3-positions. The chemical shifts and coupling constants (J-values) between the fluorine nuclei and with the aromatic protons will be characteristic of their relative positions.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₇H₃F₅O. Fragmentation patterns will likely involve the loss of fluorine, the trifluoromethyl group, and other characteristic fragments.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of polyfluorinated phenols like 2,3-Difluoro-5-(trifluoromethyl)phenol can be approached through several established methodologies in organofluorine chemistry. The choice of strategy often depends on the availability of starting materials.
General Synthetic Workflow
A plausible synthetic approach could involve the construction of the substituted benzene ring followed by the introduction of the hydroxyl group.
Detailed Experimental Protocol: A Representative Synthesis
While a specific protocol for 2,3-Difluoro-5-(trifluoromethyl)phenol is not documented, the following procedure for the difluoromethylation of a phenol illustrates a key transformation in the synthesis of related compounds.[7]
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.
Materials:
-
Substituted phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Dry Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a round-bottomed flask, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[7]
-
Seal the flask and evacuate and backfill with nitrogen three times.[7]
-
Add dry DMF and deionized water to the flask and stir.[7]
-
Degas the solution with nitrogen for 1 hour.[7]
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[7]
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C for 2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup followed by extraction with an organic solvent.[7]
-
Purify the crude product by column chromatography to yield the aryl difluoromethyl ether.[7]
Causality Behind Experimental Choices:
-
Cesium Carbonate: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate is often used for its high solubility in organic solvents and its ability to promote reactions.
-
Sodium 2-chloro-2,2-difluoroacetate: This serves as a precursor to difluorocarbene upon heating. The difluorocarbene is then trapped by the phenoxide to form the difluoromethyl ether.[7]
-
DMF/Water Solvent System: This solvent mixture provides good solubility for the reactants and facilitates the reaction. The water can play a role in the decomposition of the difluorocarbene precursor.[7]
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2,3-Difluoro-5-(trifluoromethyl)phenol is dictated by the interplay of its functional groups.
Key Reaction Pathways
The phenolic hydroxyl group is acidic and will readily undergo reactions such as O-alkylation and O-acylation. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents. However, reactions may still be possible under forcing conditions, likely directed to the 4- and 6-positions.
Role in Medicinal Chemistry
The incorporation of trifluoromethyl and fluoro groups into bioactive molecules is a widely used strategy in drug design.[2][3] These groups can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[2]
-
Increase Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][2]
-
Modulate Acidity: The electron-withdrawing nature of the substituents will increase the acidity of the phenolic proton, which can influence drug-receptor interactions.
-
Improve Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,3-Difluoro-5-(trifluoromethyl)phenol is not available, based on structurally similar compounds like 2-Fluoro-5-(trifluoromethyl)phenol, the following precautions should be taken:
-
Hazard Classifications: Likely to be classified as a flammable liquid, harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is essential. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
Conclusion
2,3-Difluoro-5-(trifluoromethyl)phenol represents a valuable, albeit currently under-documented, building block for the development of new pharmaceuticals and advanced materials. By understanding the fundamental principles of organofluorine chemistry and leveraging data from analogous structures, researchers can confidently predict its properties, devise synthetic strategies, and explore its potential applications. This guide serves as a foundational resource to stimulate further investigation into this promising class of polyfluorinated compounds.
References
- Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361–1367.
- The Power of Fluorine: 3,5-Bis(trifluoromethyl)phenol in Modern Chemistry. (2026, January 29). Specialty Chemicals Manufacturer.
- 2-Fluoro-5-(trifluoromethyl)phenol 97%. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026.
- Difluoromethylation of Phenols. (2024, October 5). Organic Syntheses.
- 2,3-Difluoro-4-(trifluoromethyl)phenol. (n.d.). Appchem. Retrieved February 15, 2026.
- 2,3-Difluorotoluene. (n.d.). PubChem. Retrieved February 15, 2026.
- Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved February 15, 2026.
- Phenol,2,3-difluoro-4-(trifluoromethyl)-. (n.d.). LookChem. Retrieved February 15, 2026.
- 2-Fluoro-5-(trifluoromethyl)phenol, 98%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved February 15, 2026.
- 2-Bromo-5-(trifluoromethyl)phenol, 98%. (n.d.). Fisher Scientific. Retrieved February 15, 2026.
- Synthesis and Application of 2,3-Difluorobromobenzene. (2022, October 11). ChemicalBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
- Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis. (n.d.). Benchchem. Retrieved February 15, 2026.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
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